5-[(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(E)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide
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Overview
Description
5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a bromine atom, and a fluorophenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE involves multiple steps, including the formation of the benzodioxole ring, bromination, and subsequent reactions to introduce the oxazole and hydrazide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups and the benzodioxole ring allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, targeting specific functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and compounds.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Its potential biological activity could lead to the development of new pharmaceuticals, particularly in targeting specific pathways or receptors.
Mechanism of Action
The mechanism of action of 5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and oxazole-containing molecules. Compared to these compounds, 5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include:
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid .
Properties
Molecular Formula |
C21H19BrFN3O6 |
---|---|
Molecular Weight |
508.3 g/mol |
IUPAC Name |
5-[(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N-[(E)-(2-fluorophenyl)methylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H19BrFN3O6/c1-28-17-13(16(22)18-20(19(17)29-2)31-10-30-18)7-12-8-15(26-32-12)21(27)25-24-9-11-5-3-4-6-14(11)23/h3-6,9,12H,7-8,10H2,1-2H3,(H,25,27)/b24-9+ |
InChI Key |
PVQDIYSOPCYSBD-PGGKNCGUSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=C1OC)OCO2)Br)CC3CC(=NO3)C(=O)N/N=C/C4=CC=CC=C4F |
Canonical SMILES |
COC1=C(C(=C2C(=C1OC)OCO2)Br)CC3CC(=NO3)C(=O)NN=CC4=CC=CC=C4F |
Origin of Product |
United States |
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